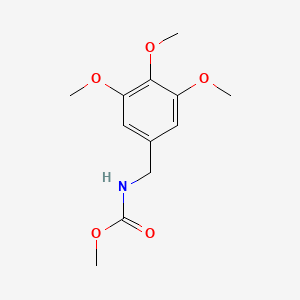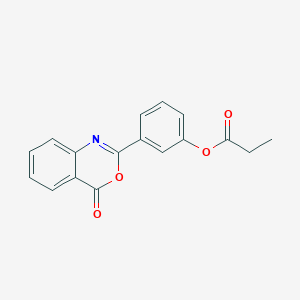![molecular formula C14H16ClF3N2O B4411628 1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole hydrochloride](/img/structure/B4411628.png)
1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole hydrochloride
Vue d'ensemble
Description
1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole hydrochloride, commonly known as TFPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFPB is a potent and selective antagonist of the sphingosine-1-phosphate receptor subtype 4 (S1P4), which plays a crucial role in regulating various physiological processes.
Mécanisme D'action
TFPB acts as a competitive antagonist of the 1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole hydrochloride receptor by binding to the receptor and preventing the binding of its natural ligand, sphingosine-1-phosphate (S1P). The this compound receptor is a G protein-coupled receptor (GPCR) that activates various signaling pathways upon binding to S1P. TFPB blocks these signaling pathways and inhibits the downstream effects of this compound activation.
Biochemical and Physiological Effects:
TFPB has been shown to have various biochemical and physiological effects in different cell types and tissues. It has been reported to inhibit cell migration, invasion, and proliferation in cancer cells. It has also been shown to regulate immune cell trafficking and function by blocking the this compound receptor. In addition, TFPB has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
TFPB is a potent and selective antagonist of the 1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole hydrochloride receptor, which makes it a valuable tool for studying the role of this receptor in different physiological and pathological conditions. However, TFPB has some limitations in lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. It also has a short half-life in vivo, which limits its use in animal studies.
Orientations Futures
TFPB has great potential for future research in various fields, including cancer biology, immunology, and inflammation. Some of the future directions for TFPB research include developing more potent and selective 1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole hydrochloride antagonists, studying the role of this compound in other physiological processes, and investigating the therapeutic potential of TFPB in various diseases. In addition, the development of new drug delivery systems may overcome the limitations of TFPB and improve its efficacy in vivo.
Applications De Recherche Scientifique
TFPB has been extensively used in scientific research to study the role of 1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole hydrochloride in various physiological and pathological conditions. The this compound receptor is involved in regulating immune cell trafficking, inflammation, angiogenesis, and cancer progression. TFPB has been shown to inhibit the migration and invasion of cancer cells by blocking the this compound receptor. It has also been used to study the role of this compound in regulating lymphocyte trafficking and immune cell function.
Propriétés
IUPAC Name |
1-[4-[3-(trifluoromethyl)phenoxy]butyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O.ClH/c15-14(16,17)12-4-3-5-13(10-12)20-9-2-1-7-19-8-6-18-11-19;/h3-6,8,10-11H,1-2,7,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDLLPDVBMRGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCN2C=CN=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411556.png)

![5-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B4411567.png)


![2-[(2-chloro-6-nitrobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4411595.png)
![4-[(ethylsulfonyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B4411598.png)


![2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4411620.png)

![N-(2,5-dioxo-1-pyrrolidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4411622.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-furamide](/img/structure/B4411636.png)
![1-[4-(allyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4411643.png)